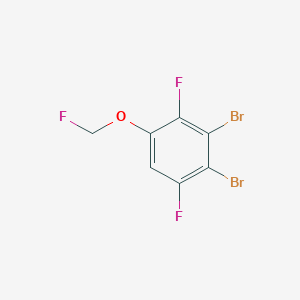
1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and fluoromethoxy groups attached to a benzene ring, making it a halogenated aromatic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. The reaction conditions often include the use of bromine (Br2) and a fluorinating agent such as hydrogen fluoride (HF) or fluorine gas (F2) . The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3,6-difluoro-4-methoxybenzene: Similar structure but lacks the fluoromethoxy group.
1,2-Dibromo-4,5-difluoro-3-methoxybenzene: Similar structure with different positions of the substituents.
1,4-Dibromo-2,5-difluoro-3-methoxybenzene: Another structural isomer with different substitution patterns.
Uniqueness
1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H3Br2F3O |
|---|---|
Peso molecular |
319.90 g/mol |
Nombre IUPAC |
2,3-dibromo-1,4-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-5-3(11)1-4(13-2-10)7(12)6(5)9/h1H,2H2 |
Clave InChI |
HOGHPFFRJSNDIX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)Br)F)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


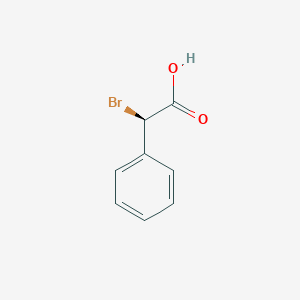
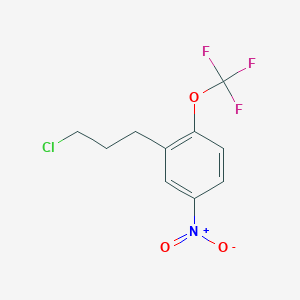
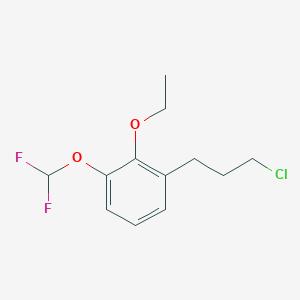
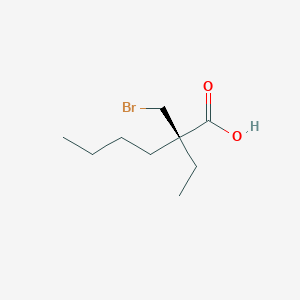
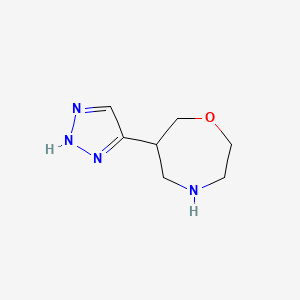
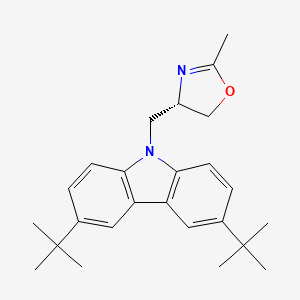
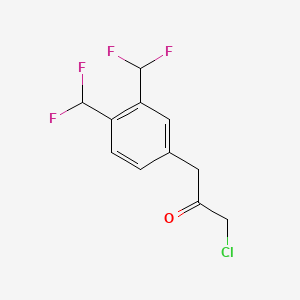
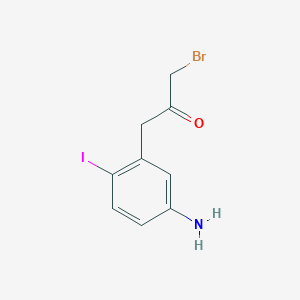
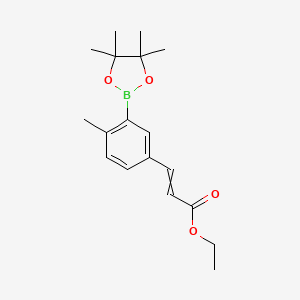


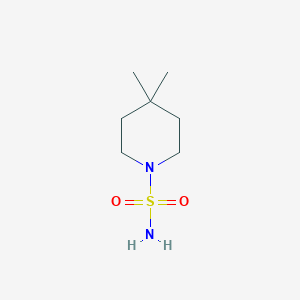
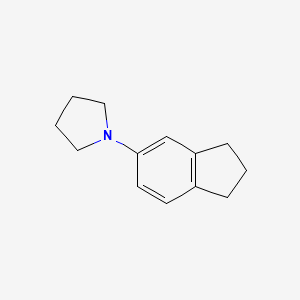
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)
